3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Description
3,4-Dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group and a 2-(trifluoromethyl)phenyl substituent on the amide nitrogen. This compound shares structural similarities with pharmacologically active benzamides, such as those used in agrochemicals (e.g., flutolanil ) and antimicrobial agents . Its synthesis typically involves condensation reactions between substituted benzoyl chlorides and anilines, as seen in analogous compounds (e.g., Friedel-Crafts acylations or nucleophilic additions ).
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-13-8-7-10(9-14(13)23-2)15(21)20-12-6-4-3-5-11(12)16(17,18)19/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXBYLYTOMONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350411 | |
| Record name | 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5611-02-9 | |
| Record name | 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Reactions : It is utilized in various chemical reactions including oxidation, reduction, and substitution, allowing for the formation of diverse derivatives.
Biology
- Biological Activity Investigation : Research has explored its potential antifungal and antibacterial properties. The trifluoromethyl group enhances lipophilicity, improving cellular penetration and interaction with biological targets.
- Mechanism of Action : The compound's mechanism involves interaction with specific enzymes and receptors, modulating their activities which may lead to therapeutic effects.
Medicine
- Pharmaceutical Intermediate : It is being investigated as an intermediate in the development of new pharmaceuticals, particularly those targeting infectious diseases and cancer.
- Therapeutic Applications : Its unique properties are being evaluated for potential use in drug formulations aimed at enhancing efficacy and bioavailability .
Industry
- Material Development : The compound is also applied in developing advanced materials with specific properties tailored for various industrial applications.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide contributes to its stability, reactivity, and lipophilicity, distinguishing it from similar compounds.
Case Study 1: Antibacterial Activity
A study investigating the antibacterial properties of this compound found that it exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes due to its lipophilic nature.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis process for industrial applications demonstrated that using continuous flow reactors significantly increased yield while reducing reaction times and waste products. This method allows for better scalability in manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- Methoxy vs.
- Trifluoromethyl (CF₃) Positioning : The 2-CF₃ group in the target compound may confer higher thermal stability and resistance to enzymatic degradation compared to 4-CF₃ analogs (e.g., flutolanil) .
- Halogenation : Chlorination (e.g., 5-Cl in salicylamides) correlates with potent antimicrobial activity but may reduce solubility .
Physicochemical Properties
- Melting Points : Benzamides with multiple methoxy groups (e.g., 3,4,5-trimethoxy derivatives) exhibit high melting points (>250°C), attributed to crystalline packing and intermolecular hydrogen bonding .
- Solubility : Fluorinated derivatives (e.g., pentafluoro analogs) show reduced aqueous solubility due to increased lipophilicity, whereas methoxy groups improve solubility in polar solvents .
Biological Activity
3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide structure with methoxy substituents and a trifluoromethyl group, which enhances its lipophilicity and cellular penetration. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in cancer treatment and other diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity, facilitating its ability to cross cell membranes. Once inside the cell, it engages with various enzymes and receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular pathways and targets may vary based on the biological system being studied.
Biological Activity Findings
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, the presence of methoxy groups has been linked to enhanced cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, potentially modulating pathways related to cancer and inflammation.
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of related compounds, it was found that this compound exhibited significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through dose-response assays, demonstrating its potential as an anticancer agent.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 12.5 | A549 (Lung Cancer) |
| Control (Doxorubicin) | 0.5 | A549 (Lung Cancer) |
This data indicates that while the compound shows promise, it is less potent than established chemotherapeutics like Doxorubicin.
Case Study 2: Enzyme Interaction
A separate investigation focused on the interaction of this compound with specific enzymes implicated in cancer progression. The study utilized molecular docking simulations to predict binding affinities, revealing that this compound binds effectively to target enzymes involved in tumor growth regulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to its chemical structure can significantly impact its biological activity:
- Methoxy Groups : The presence of methoxy groups at the 3 and 4 positions enhances solubility and bioavailability.
- Trifluoromethyl Group : This moiety improves lipophilicity, aiding cellular uptake and interaction with intracellular targets.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide?
To optimize synthesis, focus on reaction parameters such as solvent polarity (e.g., dichloromethane or acetonitrile), temperature control (avoiding decomposition observed in DSC studies), and stoichiometric ratios of intermediates like O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride . Reaction time must balance yield and purity, as prolonged steps may degrade thermally sensitive intermediates. Hazard mitigation, including mutagenicity assessments (Ames II testing) and proper ventilation, is critical due to the compound’s structural analogs exhibiting mutagenic potential .
Q. How can researchers confirm the structural integrity and purity of this compound?
Use high-resolution mass spectrometry (HRMS) to verify molecular weight (±1 ppm accuracy) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions. For example, methoxy groups at the 3,4-positions show distinct chemical shifts (δ ~3.8–4.0 ppm for ¹H NMR), while the trifluoromethyl group on the phenyl ring exhibits characteristic splitting patterns . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical values).
Q. What safety protocols are essential for handling this compound?
Conduct a hazard analysis per Prudent Practices in the Laboratory guidelines, focusing on decomposition risks (observed in DSC above 150°C) and mutagenicity (Ames II testing). Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store intermediates like sodium pivalate in airtight containers at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How do structural analogs of this compound influence structure-activity relationships (SAR) in therapeutic applications?
| Analog | Structural Variation | Biological Impact |
|---|---|---|
| 3,4-Dimethoxy-N-[4-(6-methylbenzothiazol-2-yl)phenyl]benzamide | Benzothiazole substitution | Enhanced kinase inhibition due to π-π stacking |
| N-[3-(imidazol-1-yl)propyl]-3,4-dimethoxybenzamide | Imidazole side chain | Improved solubility but reduced CNS penetration |
| Thiadiazole-linked derivatives | Thiadiazole moiety | Increased antimicrobial activity (MIC: 2–8 µg/mL) |
Substituents like methoxy groups enhance lipophilicity and membrane permeability, while trifluoromethyl groups improve metabolic stability .
Q. What mechanistic insights explain contradictory bioactivity data across in vitro and in vivo studies?
Discrepancies often arise from differential metabolism (e.g., cytochrome P450-mediated dealkylation of methoxy groups in vivo) or solubility limitations. For instance, in vitro assays may show IC₅₀ = 50 nM for kinase inhibition, but poor oral bioavailability in rodents (F < 10%) due to efflux by P-glycoprotein . Mitigate this via prodrug strategies (e.g., pivaloyloxymethyl esters) or nanoformulations to enhance solubility .
Q. How can reaction scalability be improved without compromising yield?
Adopt flow chemistry for hazardous steps (e.g., trichloroisocyanuric acid-mediated oxidations) to enhance safety and reproducibility. Scale-up from 125 mmol to 1 mol scale requires solvent recycling (e.g., diethyl ether recovery via distillation) and avoiding cryogenic conditions, as demonstrated in industrial routes for similar benzamides .
Q. What computational methods are effective for predicting the compound’s reactivity in novel reactions?
Density functional theory (DFT) calculations (B3LYP/6-31G*) can model electrophilic aromatic substitution at the trifluoromethylphenyl ring, predicting regioselectivity for halogenation or nitration. Molecular dynamics simulations (Amber force field) also assess binding stability with targets like β-amyloid (RMSD < 2.0 Å over 100 ns) .
Data Contradiction Analysis
Example: Variability in antimicrobial activity (MIC ranging from 2–32 µg/mL) across studies may stem from differences in bacterial strain efflux pump expression or assay media (cation-adjusted Mueller-Hinton vs. RPMI-1640). Validate using standardized CLSI protocols and include positive controls (e.g., ciprofloxacin) to calibrate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
